molecular formula C18H17N5 B14225494 1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- CAS No. 824968-33-4

1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-

Cat. No.: B14225494
CAS No.: 824968-33-4
M. Wt: 303.4 g/mol
InChI Key: YGORCJUQOGZPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Properties

CAS No.

824968-33-4

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

N,N,3-trimethyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinolin-8-amine

InChI

InChI=1S/C18H17N5/c1-11-16-18(22-21-11)14-10-12(23(2)3)7-8-13(14)17(20-16)15-6-4-5-9-19-15/h4-10H,1-3H3,(H,21,22)

InChI Key

YGORCJUQOGZPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=CC(=C3)N(C)C)C(=N2)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.